2,2-Dimethyl-2H-pyrano[2,3-b]pyridine
Overview
Description
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyranopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, with two methyl groups attached to the second carbon of the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine can be achieved through a one-pot multicomponent reaction. This involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate. The reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of green technologies, such as microwave irradiation and solar energy, is preferred to minimize the production of toxic by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyranopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a potassium channel antagonist, which can modulate the flow of potassium ions across cell membranes, affecting cellular functions. Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-pyrano[2,3-b]pyridine
- Pyrano[2,3-d]pyrimidine
- Benzo[h]pyrano[2,3-b]quinoline
Uniqueness
2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups on the pyran ring. This structural feature contributes to its distinct biological activities and chemical reactivity compared to other pyranopyridine derivatives .
Properties
IUPAC Name |
2,2-dimethylpyrano[2,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)6-5-8-4-3-7-11-9(8)12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIQRUWJXTHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)N=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556140 | |
Record name | 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118066-97-0 | |
Record name | 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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